molecular formula C19H36O2 B13416986 Methyl 13-octadecenoate CAS No. 42199-38-2

Methyl 13-octadecenoate

Cat. No.: B13416986
CAS No.: 42199-38-2
M. Wt: 296.5 g/mol
InChI Key: OPLQDSJPOHPOSZ-UHFFFAOYSA-N
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Description

It is a monounsaturated fatty acid ester commonly found in various natural sources, including cod liver oil . This compound is characterized by its long hydrocarbon chain and a single double bond located at the 13th carbon atom from the methyl end.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 13-octadecenoate can be synthesized through the esterification of 13-octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, this compound is often produced from natural oils and fats through transesterification. This process involves reacting triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide, to yield fatty acid methyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroperoxides.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of methyl 13-octadecenoate involves its incorporation into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.

    Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.

    Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness

Methyl 13-octadecenoate is unique due to its specific double bond position at the 13th carbon, which imparts distinct chemical and physical properties compared to other fatty acid methyl esters. This unique structure influences its reactivity and applications in various fields .

Properties

CAS No.

42199-38-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-13-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3

InChI Key

OPLQDSJPOHPOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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